molecular formula C26H34N2O4 B2849546 (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3,4,5-triethoxyphenyl)methanone CAS No. 2034265-39-7

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3,4,5-triethoxyphenyl)methanone

Cat. No. B2849546
CAS RN: 2034265-39-7
M. Wt: 438.568
InChI Key: WSHSGPRXLKBUIJ-UHFFFAOYSA-N
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Description

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3,4,5-triethoxyphenyl)methanone is a useful research compound. Its molecular formula is C26H34N2O4 and its molecular weight is 438.568. The purity is usually 95%.
BenchChem offers high-quality (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3,4,5-triethoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3,4,5-triethoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Anticancer Activity

Pyrrolidine derivatives: have been explored for their anticancer properties. The presence of a pyrrolidine ring in drug molecules can contribute to the stereochemistry of the molecule and enhance three-dimensional coverage, which is crucial for binding to biological targets . The triethoxyphenyl group could potentially increase the lipophilicity of the compound, aiding in better cell membrane permeation. Therefore, the compound may be investigated for its anticancer activity, focusing on its ability to interact with specific cancer cell receptors or enzymes.

Selective Androgen Receptor Modulators (SARMs)

The pyrrolidine scaffold is also utilized in the development of SARMs. These compounds are designed to selectively target androgen receptors, which play a role in the treatment of conditions like muscle wasting and osteoporosis . The compound’s pyrrolidine and tetrahydroisoquinoline moieties could be optimized to enhance selectivity and potency as a SARM.

Antimicrobial Applications

Compounds featuring pyrrolidine rings have shown promise in antimicrobial activity. The structural complexity and stereochemistry provided by the pyrrolidine ring can be crucial for the interaction with microbial enzymes or receptors . The compound could be synthesized and tested against a range of bacteria and fungi to determine its efficacy as an antimicrobial agent.

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have been associated with neuroprotective effects. They can mimic the structure of neurotransmitters and may interact with neurological pathways . Research could be directed towards assessing the neuroprotective potential of the compound, especially in neurodegenerative diseases.

Modulation of Pharmacokinetic Profile

The modification of pharmacokinetic properties is a vital aspect of drug development. The pyrrolidine ring can influence the pharmacokinetic profile of a compound, potentially improving its absorption, distribution, metabolism, and excretion (ADME) characteristics . The compound could be studied for its pharmacokinetic properties to determine its suitability for further drug development.

Anti-inflammatory Activity

Pyrrolidine derivatives are known to exhibit anti-inflammatory properties. The compound’s ability to modulate inflammatory pathways could be explored, particularly in the context of chronic inflammatory diseases . Its efficacy and potency in reducing inflammation could be a focus of research.

Antidepressant and Anxiolytic Effects

The structural similarity of tetrahydroisoquinoline to certain neurotransmitters suggests that the compound could have applications in the treatment of depression and anxiety . Studies could investigate its interaction with serotonin or dopamine receptors to assess its potential as an antidepressant or anxiolytic agent.

Enantioselective Synthesis

The stereogenicity of the pyrrolidine ring makes it a valuable scaffold for enantioselective synthesis, which is crucial for producing chiral drug molecules with specific biological activities . The compound could be used as a starting material or intermediate in the synthesis of enantiomerically pure pharmaceuticals.

properties

IUPAC Name

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(3,4,5-triethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O4/c1-4-30-23-15-21(16-24(31-5-2)25(23)32-6-3)26(29)28-14-12-22(18-28)27-13-11-19-9-7-8-10-20(19)17-27/h7-10,15-16,22H,4-6,11-14,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHSGPRXLKBUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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